

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Predictive Analysis

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Compound of Interest

Compound Name: *tert-Butyl 2-(6-chloropyrazin-2-yl)acetate*
CAS No.: 1823931-66-3
Cat. No.: B1530136

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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the ^1H and ^{13}C NMR spectra with a high degree of confidence.

Predicted ^1H NMR Spectrum

The structure of ***tert-Butyl 2-(6-chloropyrazin-2-yl)acetate*** presents four distinct proton environments. Due to the absence of adjacent non-equivalent protons for each group, the spectrum is anticipated to be clean, consisting entirely of singlets.

Table 1: Predicted ^1H NMR Chemical Shifts and Assignments

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.65	Singlet	1H	Pyrazine C5-H	Protons on pyrazine rings are highly deshielded due to the aromatic ring current and the electron-withdrawing effect of the two nitrogen atoms. This proton is adjacent to a nitrogen and a carbon.
~ 8.50	Singlet	1H	Pyrazine C3-H	Similar to the C5-H, this proton is deshielded. It is adjacent to a nitrogen and the carbon bearing the acetate substituent.
~ 3.90	Singlet	2H	-CH ₂ -	The methylene protons are deshielded by the adjacent electron-withdrawing pyrazine ring and the ester carbonyl group.
~ 1.48	Singlet	9H	-C(CH ₃) ₃	The nine protons of the tert-butyl

group are chemically equivalent and shielded, resulting in a strong singlet signal at a characteristic upfield position. [4]

Predicted ^{13}C NMR Spectrum

The molecule possesses eight unique carbon environments, which should give rise to eight distinct signals in the proton-decoupled ^{13}C NMR spectrum.

Table 2: Predicted ^{13}C NMR Chemical Shifts and Assignments

Predicted δ (ppm)	Assignment	Rationale
~ 169.0	C=O	The carbonyl carbon of the ester is significantly deshielded and appears far downfield, a characteristic feature of ester functionalities.[5]
~ 152.0	Pyrazine C6-Cl	The carbon atom directly bonded to the electronegative chlorine atom is expected to be deshielded.
~ 150.0	Pyrazine C2-CH ₂	The carbon atom attached to the acetate substituent.
~ 144.5	Pyrazine C5	Aromatic carbon adjacent to a nitrogen.
~ 143.0	Pyrazine C3	Aromatic carbon adjacent to a nitrogen.
~ 82.5	-O-C(CH ₃) ₃	The quaternary carbon of the tert-butyl group, bonded to the ester oxygen, appears in a characteristic region.
~ 42.0	-CH ₂ -	The methylene carbon is influenced by the adjacent pyrazine ring and carbonyl group.
~ 28.0	-C(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear upfield.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group	Rationale
3050 - 3100	Medium-Weak	C-H Stretch	Aromatic (Pyrazine)	Stretching vibrations of sp ² C-H bonds typically occur above 3000 cm ⁻¹ .
2950 - 2990	Medium-Strong	C-H Stretch	Aliphatic (tert-Butyl, CH ₂)	Stretching vibrations of sp ³ C-H bonds occur just below 3000 cm ⁻¹ .
~ 1740	Strong	C=O Stretch	Ester	The ester carbonyl stretch is one of the most intense and characteristic absorptions in an IR spectrum.
~ 1560	Medium	C=N, C=C Stretch	Aromatic Ring	Skeletal vibrations of the pyrazine ring.
1150 - 1250	Strong	C-O Stretch	Ester	The C-O single bond stretch of the ester group is another strong, characteristic peak.
~ 700 - 800	Medium-Strong	C-Cl Stretch	Aryl Halide	The carbon-chlorine bond vibration is expected in the

fingerprint

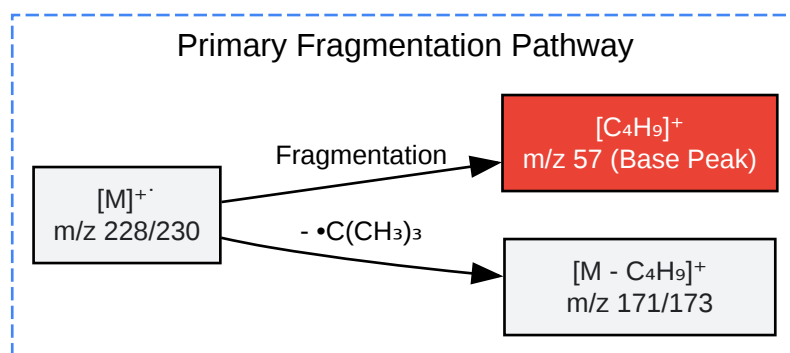
region.[6]

Section 3: Mass Spectrometry (MS) – Elucidating Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Analysis:

- **Molecular Ion (M^+):** The molecular weight is 228.68. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. We predict a molecular ion peak at m/z 228 (for the ^{35}Cl isotope) and an $M+2$ peak at m/z 230 (for the ^{37}Cl isotope). The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of these isotopes.[7]
- **Major Fragmentation:** The most prominent fragmentation pathway for tert-butyl esters is the loss of the stable tert-butyl cation or isobutylene.
 - **Loss of tert-butyl cation ($[M-57]^+$):** Cleavage of the C-O bond to lose a tert-butyl group (mass 57) would result in a fragment at m/z 171/173.
 - **Loss of isobutylene ($[M-56]^+$):** A rearrangement reaction leading to the loss of neutral isobutylene (mass 56) would produce a fragment corresponding to the carboxylic acid at m/z 172/174.
 - **Base Peak:** The fragment at m/z 57, corresponding to the highly stable tert-butyl cation ($(\text{CH}_3)_3\text{C}^+$), is predicted to be the base peak (the most intense peak) in the spectrum.[8][9]



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Caption: Predicted major fragmentation pathway in EI-MS.

Table 4: Predicted Key Mass Fragments

Predicted m/z	Proposed Fragment	Rationale
228 / 230	$[\text{C}_{10}\text{H}_{13}\text{ClN}_2\text{O}_2]^+$	Molecular ion (M^+) and M+2 peak due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes.
171 / 173	$[\text{M} - \text{C}_4\text{H}_9]^+$	Loss of the tert-butyl radical.
57	$[\text{C}_4\text{H}_9]^+$	tert-butyl cation, predicted to be the base peak.
114 / 116	$[\text{C}_4\text{H}_3\text{ClN}_2]^+$	Fragment corresponding to the chloropyrazine radical cation.

Section 4: Experimental Protocols

To obtain the data discussed, the following standard methodologies would be employed. These protocols represent a self-validating system for the characterization of the synthesized compound.

NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **tert-Butyl 2-(6-chloropyrazin-2-yl)acetate** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity for all carbon signals, especially quaternary carbons.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

IR Spectrum Acquisition

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.

- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add at least 32 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition

- Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction or a direct insertion probe.
- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- Acquisition:
 - Inject the sample into the GC-MS system or place it on the direct insertion probe.
 - Use a standard EI energy of 70 eV.
 - Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (M^+ and $M+2$) and major fragment ions. Compare the observed isotopic distribution pattern with the theoretical pattern for a monochlorinated compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of **tert-Butyl 2-(6-chloropyrazin-2-yl)acetate**. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we have established a reliable set of expected data for ^1H NMR, ^{13}C NMR, IR, and MS. This expert analysis serves not only as a reference for identity confirmation but also as an educational tool that reinforces the causal relationships between molecular structure and spectroscopic output. The provided protocols outline the necessary steps for experimental validation, ensuring that

researchers can confidently and accurately characterize this and other novel chemical entities in their work.

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